![molecular formula C15H21N3O3S B2651463 N-(1-cyano-3-methylbutyl)-2-(N-methylbenzenesulfonamido)acetamide CAS No. 1333942-65-6](/img/structure/B2651463.png)
N-(1-cyano-3-methylbutyl)-2-(N-methylbenzenesulfonamido)acetamide
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Overview
Description
N-(1-cyano-3-methylbutyl)-2-(N-methylbenzenesulfonamido)acetamide, commonly known as Sunitinib, is a tyrosine kinase inhibitor that is used to treat various types of cancer. It was first approved by the US Food and Drug Administration (FDA) in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Mechanism of Action
Sunitinib works by inhibiting the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These kinases are involved in the growth and spread of cancer cells, and by inhibiting their activity, Sunitinib can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Sunitinib has been shown to have a number of biochemical and physiological effects. It can inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. Sunitinib can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, Sunitinib can affect the immune system by inhibiting the activity of certain immune cells, which can help to prevent the spread of cancer cells.
Advantages and Limitations for Lab Experiments
Sunitinib has several advantages for use in lab experiments. It is a potent inhibitor of several tyrosine kinases, which makes it a useful tool for studying the role of these kinases in cancer cell signaling pathways. Sunitinib is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also limitations to the use of Sunitinib in lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to determine the optimal concentration for use in experiments. Additionally, Sunitinib can interact with other proteins and molecules in the cell, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Sunitinib. One area of research is the development of new and more potent tyrosine kinase inhibitors that can target specific kinases involved in cancer cell signaling pathways. Another area of research is the development of combination therapies that can enhance the effectiveness of Sunitinib and other cancer treatments. Finally, there is a need for more research on the long-term effects of Sunitinib treatment, including the potential for the development of resistance to the drug.
Synthesis Methods
The synthesis of Sunitinib involves several steps, including the reaction of 3-methylbutanol with sodium cyanide to form 1-cyano-3-methylbutane. This compound is then reacted with N-methylbenzenesulfonamide to form N-(1-cyano-3-methylbutyl)-N-methylbenzenesulfonamide. Finally, this compound is reacted with acetic anhydride to form Sunitinib.
Scientific Research Applications
Sunitinib has been extensively studied for its potential in treating various types of cancer. It has been shown to inhibit the growth and spread of cancer cells by targeting specific proteins involved in cancer cell signaling pathways. Sunitinib has also been studied for its potential in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(1-cyano-3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-12(2)9-13(10-16)17-15(19)11-18(3)22(20,21)14-7-5-4-6-8-14/h4-8,12-13H,9,11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEHUBXATGJGHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CN(C)S(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-2-(N-methylbenzenesulfonamido)acetamide |
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